molecular formula C17H17FN4OS B2919333 1-(4-fluorobenzyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea CAS No. 2034235-76-0

1-(4-fluorobenzyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea

Cat. No. B2919333
CAS RN: 2034235-76-0
M. Wt: 344.41
InChI Key: AQLDPAJANMLGDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorobenzyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea is a chemical compound that belongs to the class of urea derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

Design and Synthesis of Novel Mycobacterium Tuberculosis GyrB Inhibitors

A series of compounds, including those related to the structural motif of 1-(4-fluorobenzyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea, were designed, synthesized, and evaluated for their inhibition activity against Mycobacterium tuberculosis GyrB ATPase. Among these, a derivative showed promising results, demonstrating activity against Mycobacterium tuberculosis with notable inhibition of DNA gyrase and non-cytotoxicity at relevant concentrations (Jeankumar et al., 2013).

Spectroscopic Characterization and DFT Studies

A study conducted on ethyl-2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives, which share a similar structural framework with the compound of interest, provided insights into their optimized geometry, nonlinear optical (NLO) properties, and frontier molecular orbitals through Density Functional Theory (DFT). These compounds exhibited significant NLO character, suggesting potential applications in technology (Haroon et al., 2019).

Gelation Property Tuning by Anion Identity

Research exploring 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea hydrogels demonstrated that the physical properties of gels, such as morphology and rheology, could be fine-tuned by altering the anion identity. This finding underscores the potential for designing materials with specific physical characteristics for various applications (Lloyd & Steed, 2011).

Novel Fluoro Substituted Benzo[b]pyran with Anti-Lung Cancer Activity

Compounds structurally related to 1-(4-fluorobenzyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea were synthesized and tested for their anticancer activity. A particular compound demonstrated significant anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations, suggesting its potential as a therapeutic agent (Hammam et al., 2005).

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4OS/c18-15-3-1-13(2-4-15)11-20-17(23)19-7-9-22-8-5-16(21-22)14-6-10-24-12-14/h1-6,8,10,12H,7,9,11H2,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQLDPAJANMLGDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)NCCN2C=CC(=N2)C3=CSC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorobenzyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea

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